molecular formula C11H11NO3 B117724 5,6-dimethoxy-1H-indole-3-carbaldehyde CAS No. 142769-27-5

5,6-dimethoxy-1H-indole-3-carbaldehyde

Cat. No. B117724
M. Wt: 205.21 g/mol
InChI Key: KANXUNBQBBJFAC-UHFFFAOYSA-N
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Description

5,6-dimethoxy-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde . It is an indole derivative that is useful in the treatment of pain and inflammation . 1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

1H-indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . They can produce products with diverse functional groups .

Scientific Research Applications

Synthesis of Building Blocks for Organic Chemistry

5,6-Dimethoxy-1H-indole-3-carbaldehyde contributes to the synthesis of complex organic compounds. For example, it is used in the preparation of butane-1,2-diacetal-protected l-glyceraldehyde from D-mannitol, offering an important alternative to glyceraldehyde acetonide (Ley & Michel, 2003).

Heterocyclic Compound Synthesis

This compound is involved in forming various heterocyclic structures. A study on 4,6-dimethoxy activated benzimidazoles highlights the synthesis of benzimidazole-2-carbaldehydes, which provides routes to new heterocyclic structures (Black et al., 2020).

Crystal Structure and Molecular Interactions Analysis

The crystal structure and molecular interactions of related compounds are significant in research. An example is the analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which involves understanding the intermolecular interactions using Hirshfeld surface analysis and other spectroscopic tools (Barakat et al., 2017).

Antioxidant and Antihyperglycemic Activities

5,6-Dimethoxy-1H-indole-3-carbaldehyde derivatives have been synthesized and screened for antioxidant and antihyperglycemic activities, demonstrating significant effects in this domain (Kenchappa et al., 2017).

Spectroscopic and DFT Studies

The compound is used in studies involving spectroscopic and density functional theory (DFT). This includes the synthesis and structural analysis of novel indole derivatives, which are explored for their potential in high-tech applications, such as nonlinear optical properties (Tariq et al., 2020).

Green and Sustainable Synthesis Methods

Research has also focused on sustainable synthesis methods involving 5,6-dimethoxy-1H-indole-3-carbaldehyde. This includes the use of ZnO nanoparticles for the synthesis of knoevenagel condensed products, highlighting the environmental and economic benefits of such methods (Madan, 2020).

Reactivity in Organic Synthesis

The reactivity of this compound is explored in various organic synthesis contexts. Studies have been conducted on the photochemical reactions of derivatives and their transformation into different organic compounds, providing insights into their chemical behavior (Iida et al., 1977).

Applications in Catalysis

It's used in the synthesis of palladacycles, which are important in catalysis. This includes designing palladacycles from ligands with an indole core, demonstrating their efficiency as catalysts in various chemical reactions (Singh et al., 2017).

properties

IUPAC Name

5,6-dimethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-3-8-7(6-13)5-12-9(8)4-11(10)15-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANXUNBQBBJFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358654
Record name 5,6-dimethoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethoxy-1H-indole-3-carbaldehyde

CAS RN

142769-27-5
Record name 5,6-dimethoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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